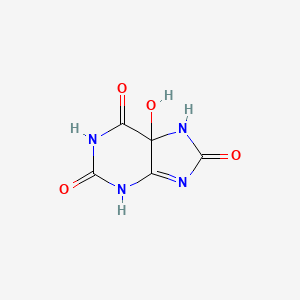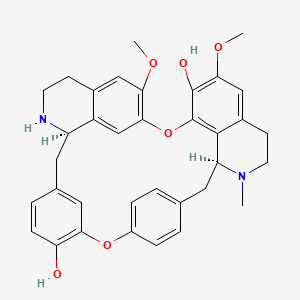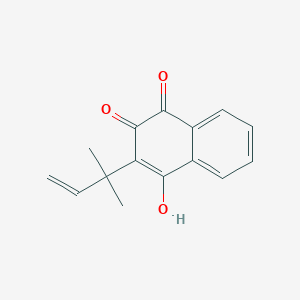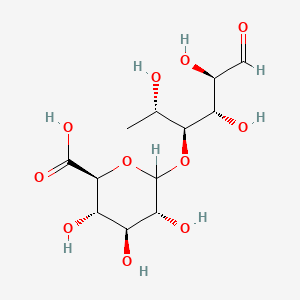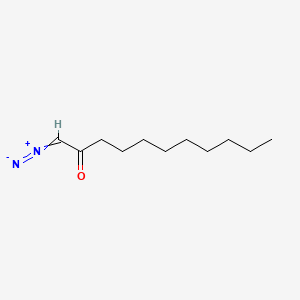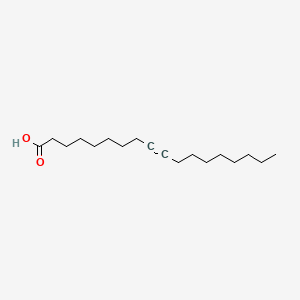
9-Octadecynoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9-Octadecynoic acid and its derivatives is a topic of ongoing research, with various methodologies being explored to enhance efficiency and yield. While specific studies on the synthesis of this compound itself are scarce within the provided sources, research on related fatty acids offers valuable insights. For example, the synthesis of conjugated linoleic acid (CLA) derivatives and their bioactive isomers highlights the intricate processes involved in manipulating fatty acid structures for desired outcomes, including the use of catalysts and specific reaction conditions to achieve conjugation or introduce functional groups (Pariza, Park, & Cook, 2001).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a long carbon chain with a triple bond, a distinctive feature that differentiates it from saturated and other unsaturated fatty acids. This structural attribute imparts unique physical and chemical properties to the molecule, influencing its reactivity and interactions with other substances. The presence of the triple bond significantly affects the molecule's geometry and electron distribution, which in turn can influence its participation in various chemical reactions and its behavior in biological systems.
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its alkyne group, which can undergo addition reactions, including hydrogenation and halogenation, altering its chemical properties. Although specific studies on this compound are not detailed in the provided sources, analogous reactions observed in similar fatty acids with unsaturated bonds provide insights into potential reactivities. For instance, the transformation of linoleic acid derivatives through oxidative processes underscores the impact of unsaturation on fatty acid reactivity and the formation of bioactive compounds (Vangaveti et al., 2016).
Wissenschaftliche Forschungsanwendungen
9-Octadecynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an important organic intermediate in the synthesis of various chemicals and materials.
Biology: It is studied for its potential biological activities and effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its role in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Safety and Hazards
Wirkmechanismus
The mechanism of action of 9-octadecynoic acid involves its interaction with molecular targets and pathways within cells. The compound can undergo various chemical reactions, such as oxidation and reduction, which can affect its biological activity and efficacy . The specific molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the application and context.
Biochemische Analyse
Biochemical Properties
9-Octadecynoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are crucial intermediates in lipid metabolism. Additionally, this compound can inhibit the activity of certain desaturases, enzymes responsible for introducing double bonds into fatty acids, thereby affecting the synthesis of unsaturated fatty acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can alter the expression of genes involved in fatty acid oxidation and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound reduces the levels of monounsaturated fatty acids, which can impact membrane fluidity and cellular signaling. Additionally, this compound can bind to and activate PPARs, leading to changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These adverse effects underscore the need for careful dosage optimization in therapeutic applications and experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and incorporated into acyl-CoA derivatives. These derivatives can enter various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids. The interactions of this compound with these enzymes and pathways can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipid droplets, membranes, and other cellular compartments. The distribution of this compound within cells can affect its localization and accumulation, influencing its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it can participate in lipid metabolism and signaling. Post-translational modifications, such as palmitoylation, can direct this compound to specific cellular compartments, enhancing its interactions with target proteins and enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Octadecynoic acid can be synthesized through various methods. One common approach involves the partial hydrogenation of oleic acid (9-octadecenoic acid) using a catalyst such as ruthenium-tin-alumina (Ru-Sn-Al2O3) . The reaction conditions, including the sequence of metal incorporation onto the catalyst, significantly affect the catalytic behavior and the preservation of the unsaturated bond .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The sol-gel method is often employed to incorporate metal particles onto the catalyst, resulting in finely and evenly distributed particles that enhance the catalytic activity and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for reduction reactions and oxygen or oxidizing agents for oxidation reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the hydrogenation of this compound can produce 9-octadecen-1-ol, a valuable intermediate in the synthesis of various chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-octadecynoic acid include:
9-Octadecenoic acid (oleic acid): This compound has a double bond between the ninth and tenth carbon atoms instead of a triple bond.
Elaidic acid: This is the trans isomer of oleic acid and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of a triple bond in its structure, which imparts distinct chemical properties and reactivity compared to its counterparts with double bonds. This uniqueness makes it valuable in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
octadec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIBVZDHOMOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198647 | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
506-24-1 | |
| Record name | 9-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Stearolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadec-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
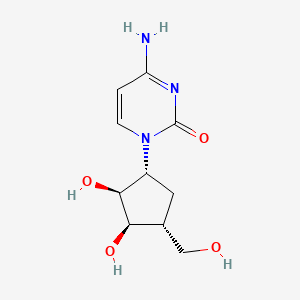
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
